

# three-dimensional structure of CHIP28 protein

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## Compound of Interest

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An In-depth Technical Guide to the Three-Dimensional Structure of **CHIP28** (Aquaporin-1)

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This document provides a comprehensive technical overview of the three-dimensional structure of the Channel-forming Integral membrane Protein of 28 kDa (**CHIP28**), now formally known as Aquaporin-1 (AQP1). AQP1 is the archetypal water channel, a membrane protein that facilitates the rapid transport of water across biological membranes while excluding protons and other small solutes.<sup>[1]</sup> Understanding its intricate architecture is fundamental for elucidating its physiological roles in tissues such as erythrocytes and renal tubules and for developing potential therapeutic modulators.<sup>[2][3]</sup> This guide details the protein's structural features, the experimental methodologies used for its determination, and the structural basis of its function and regulation.

## Three-Dimensional Architecture of AQP1

The structure of AQP1 has been elucidated primarily through electron crystallography of two-dimensional crystals and X-ray crystallography.<sup>[4][5][6]</sup> These studies revealed that AQP1 functions as a stable homotetramer in the cell membrane, with each monomer containing an independent, fully functional water pore.<sup>[7][8][9]</sup>

## Quaternary Structure: The Tetrameric Assembly

In its native state, AQP1 arranges into a tetramer with four-fold symmetry.<sup>[7]</sup> The four monomers pack together, forming a central vestibule. While the monomers operate independently as water channels, the tetrameric assembly is proposed to be crucial for the protein's stability and proper integration within the lipid bilayer.<sup>[7]</sup>

## Monomeric Structure: The "Hourglass" Model

Each 28 kDa AQP1 monomer is comprised of 269 amino acids and exhibits a unique "hourglass" fold. The structure consists of six transmembrane  $\alpha$ -helices (H1-H6) that form a right-handed bundle around a central pseudo-two-fold axis.<sup>[9][10]</sup>

Key features of the monomeric fold include:

- **Transmembrane Helices:** Six tilted helices traverse the membrane, creating a barrel-like structure.<sup>[9][11]</sup>
- **NPA Motifs:** Two highly conserved loops containing the signature Asparagine-Proline-Alanine (NPA) motif are crucial for function. These loops fold into the center of the helical bundle from opposite sides of the membrane, with their NPA motifs meeting at the apex of the aqueous pore.<sup>[9]</sup> This arrangement is critical for breaking the continuous hydrogen-bonded chain of water molecules, thereby preventing proton transport.
- **Cytoplasmic Termini:** Both the amino (N) and carboxyl (C) termini of the polypeptide chain are located in the cytoplasm.<sup>[3][9]</sup>

## The Aqueous Pore

The water-selective channel is a narrow, 18 Å-long pathway that traverses the center of each monomer.<sup>[4]</sup>

- **Selectivity Filter:** The narrowest region of the pore, with a diameter of approximately 4.0 Å, acts as a size-exclusion filter, permitting the passage of water molecules while blocking larger solutes.<sup>[4]</sup>
- **Hydrophobic Lining:** The pore is predominantly lined with hydrophobic residues, which facilitates low-friction, diffusion-limited water flow.<sup>[4]</sup>

- Bending Pathway: The channel follows a bent trajectory of about 25 degrees as it crosses the membrane.[\[4\]](#)

## Quantitative Structural Data

The following table summarizes key quantitative data from seminal structural studies of human AQP1.

Parameter	PDB ID: 1FQY	PDB ID: 1IH5	2D Crystal Array <a href="#">[7]</a>
Method	Electron Crystallography <a href="#">[12]</a>	Electron Crystallography <a href="#">[4]</a>	Electron Microscopy (Negative Stain)
Resolution	3.80 Å <a href="#">[12]</a>	3.70 Å <a href="#">[4]</a>	1.6 nm (16 Å) <a href="#">[7]</a>
Source Organism	Homo sapiens (Human)	Homo sapiens (Human)	Homo sapiens (Human)
Expression System	Human Erythrocytes	Human Erythrocytes	Human Erythrocytes
R-Value Work	0.399 <a href="#">[12]</a>	0.361 <a href="#">[4]</a>	N/A
R-Value Free	0.417 <a href="#">[12]</a>	0.458 <a href="#">[4]</a>	N/A
Unit Cell Dimensions	a=97.0 Å, b=97.0 Å, c=56.0 Å	a=96.9 Å, b=96.9 Å, c=56.1 Å	a = b = 9.6 nm (96 Å) <a href="#">[7]</a>
Space Group	P 4 21 2	P 4 21 2	p422(1) <a href="#">[7]</a>
Pore Diameter (min)	~4.0 Å	~4.0 Å <a href="#">[4]</a>	N/A
Pore Length	~18 Å	~18 Å <a href="#">[4]</a>	N/A

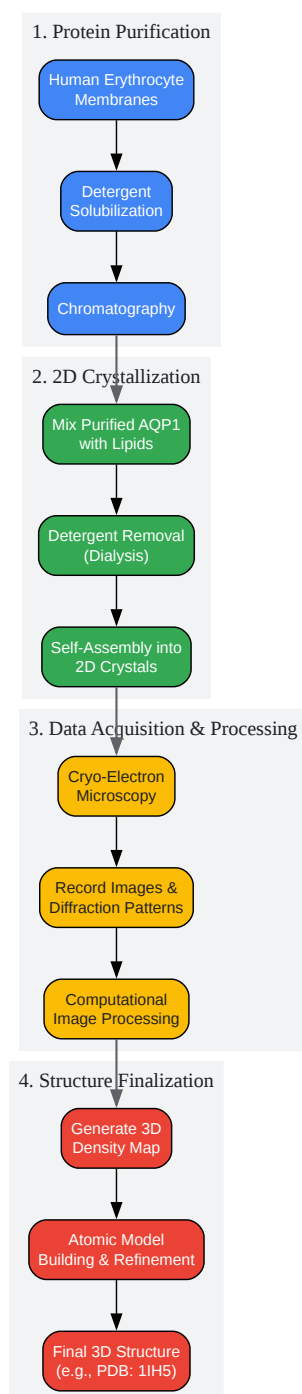
## Experimental Protocols for Structure Determination

The high-resolution structures of AQP1 were primarily determined using electron crystallography on 2D crystals formed from purified protein.

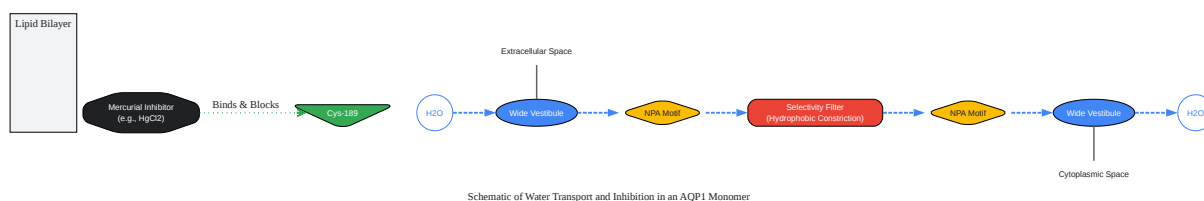
## Detailed Methodology: Electron Crystallography of AQP1

- Protein Purification:
  - Source: AQP1 is abundantly expressed in human erythrocyte (red blood cell) membranes.
  - Isolation: Erythrocyte "ghosts" (membranes) are prepared by hypotonic lysis.
  - Solubilization: A mild, non-ionic detergent is used to solubilize the membrane proteins.
  - Chromatography: The solubilized protein is purified using a combination of affinity, ion exchange, and/or size-exclusion chromatography to achieve high purity.[\[13\]](#)
- Reconstitution and 2D Crystallization:
  - Lipid Addition: Purified AQP1 in a detergent solution is mixed with lipids (e.g., E. coli lipids or synthetic lipids like DMPC) at a specific lipid-to-protein ratio.[\[7\]](#)[\[13\]](#)
  - Detergent Removal: The protein-lipid-detergent mixture is placed in a dialysis chamber. The detergent is slowly removed via dialysis against a detergent-free buffer.[\[13\]](#)
  - Crystal Formation: As the detergent concentration decreases, the lipids and AQP1 molecules self-assemble into proteoliposomes or flat, two-dimensional crystalline sheets where the AQP1 tetramers are arranged in a highly ordered lattice.[\[7\]](#)[\[13\]](#)
- Data Collection and Image Processing:
  - Cryo-Electron Microscopy: The 2D crystal samples are rapidly frozen in vitreous (non-crystalline) ice to preserve their native hydrated state and reduce radiation damage.[\[14\]](#)
  - Data Acquisition: A transmission electron microscope is used to record both high-resolution images and electron diffraction patterns from the frozen crystals.[\[14\]](#)
  - Image Processing: Multiple images are computationally processed, combined, and averaged to generate a high-resolution 3D density map of the protein.[\[4\]](#)[\[14\]](#)
- Model Building and Refinement:
  - An atomic model of the AQP1 polypeptide chain is built and fitted into the calculated 3D density map.[\[4\]](#)

- The model is then refined against the experimental data to produce the final, high-resolution three-dimensional structure.



Experimental Workflow for AQP1 Structure Determination



Schematic of Water Transport and Inhibition in an AQP1 Monomer

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